Montelukast-d6 Sodium Salt
Description
Contextualization of Deuterated Compounds in Chemical and Biological Research
Deuterated compounds, molecules where one or more hydrogen atoms are replaced by deuterium (B1214612), have become indispensable in chemical and biological research. clearsynth.comclearsynth.com Deuterium, being about twice as heavy as hydrogen, imparts subtle but significant changes to the physical and chemical properties of a molecule without altering its fundamental chemical behavior. clearsynth.comwikipedia.org This isotopic substitution allows researchers to trace the metabolic pathways of drugs, investigate reaction mechanisms, and enhance the precision of analytical techniques. thalesnano.comclearsynth.comosti.gov
The primary advantage of using deuterated compounds lies in the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger and breaks more slowly than the carbon-hydrogen (C-H) bond. selvita.com This difference in bond strength can lead to a slower rate of metabolism for deuterated drugs, potentially resulting in a longer half-life. wikipedia.org This property is particularly useful in drug discovery and development for optimizing pharmacokinetic profiles. glpbio.comclearsynth.com
Furthermore, deuterated compounds are crucial in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. clearsynth.comthalesnano.com In NMR, deuterated solvents are used to avoid interference from hydrogen signals, leading to clearer spectra. clearsynth.com In mass spectrometry, the known mass difference between the deuterated and non-deuterated compounds allows the deuterated version to be used as an ideal internal standard for accurate quantification. thalesnano.com
Rationale for Deuteration in Montelukast (B128269) Chemistry
The deuteration of Montelukast to form Montelukast-d6 Sodium Salt serves a specific and critical purpose in analytical research. The primary rationale is to create a stable, isotopically labeled internal standard for use in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.comnih.govbiomol.com
Internal standards are essential for correcting for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical method. thalesnano.com Because Montelukast-d6 is chemically identical to Montelukast, it behaves similarly during extraction, chromatography, and ionization. clearsynth.com However, its higher mass allows it to be distinguished from the non-deuterated (or "light") Montelukast by the mass spectrometer. nih.gov
By adding a known amount of this compound to a biological sample (like plasma) before processing, researchers can accurately quantify the amount of Montelukast present in the sample by comparing the instrument's response for the two compounds. nih.govjptcp.com This technique is fundamental in pharmacokinetic studies that investigate the absorption, distribution, metabolism, and excretion of Montelukast in the body. thalesnano.comnih.gov
Overview of Research Applications of this compound
The principal application of this compound is as an internal standard in the quantification of Montelukast in various biological matrices. caymanchem.combiomol.com This is a critical component of numerous research studies, particularly those involving pharmacokinetics and bioequivalence.
Key Research Applications:
Pharmacokinetic Studies: Researchers use this compound to accurately measure the concentration of Montelukast in plasma or other tissues over time. nih.govnih.gov This data is vital for understanding how the drug is processed by the body. clearsynth.com
Bioequivalence Studies: These studies compare the bioavailability of a generic drug to its brand-name counterpart. nih.gov this compound is used as the internal standard to ensure the analytical method is precise and accurate for comparing the plasma concentration profiles of different Montelukast formulations. nih.govdovepress.com
Metabolism Studies: While the primary use is as an internal standard, deuterated compounds can also help in identifying and quantifying metabolites of a drug. clearsynth.com In some studies, Montelukast-d6 has been used as an internal standard for the quantification of Montelukast's metabolites. nih.gov
Mass Spectrometry Method Development: The development and validation of sensitive and specific analytical methods, such as LC-MS/MS, for Montelukast quantification heavily rely on the availability of a reliable internal standard like this compound. derpharmachemica.comnih.govjptcp.com
The following table summarizes the key details of this compound:
| Property | Value |
| Chemical Formula | C35H29ClD6NO3S • Na |
| Molecular Weight | 614.2 g/mol |
| Synonyms | MK-476-d6 |
| Primary Application | Internal standard for quantification of Montelukast |
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) |
Table 1: Properties of this compound. caymanchem.combiomol.com
The following table details research findings from studies utilizing this compound as an internal standard:
| Study Focus | Analytical Method | Key Findings |
| Bioequivalence Study of Montelukast | LC-ESI-MS/MS | A simple, sensitive, and specific method was validated for quantifying Montelukast in human plasma over a linear range of 1.0–800.0 ng/mL. The method was successfully applied to a bioequivalence study. nih.gov |
| Pharmacogenomic Study of Montelukast | Massively parallel sequencing and pharmacokinetic analysis | UGT1A3 was identified as playing an important role in Montelukast pharmacokinetics. Montelukast-d6 was used as an internal standard for quantifying Montelukast and its metabolites. nih.gov |
| Bioanalytical Method Validation | LC-MS/MS | A rapid and sensitive method for Montelukast determination in human plasma was developed and validated. The mean recovery of Montelukast D6 was 57.75%. jptcp.com |
| Bioanalytical Method Validation | LC-MS/MS | A method with a lower limit of quantification (LLOQ) of 2.5 ng/mL was developed and validated for the estimation of Montelukast sodium in human plasma. derpharmachemica.comresearchgate.net |
Table 2: Detailed Research Findings Utilizing this compound.
Properties
Molecular Formula |
C₃₅H₂₉D₆ClNNaO₃S |
|---|---|
Molecular Weight |
614.2 |
Synonyms |
1-[1-[[[(1R)-1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl-d6)phenyl]propyl]thio]methyl]cyclopropaneacetic Acid Sodium Salt; MK-476-d6; Singulair; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies
Chemoenzymatic and Stereoselective Synthesis Approaches for Montelukast (B128269) Backbone
The synthesis of the Montelukast backbone is a complex undertaking that involves the assembly of several key fragments and the establishment of a critical chiral center. A variety of synthetic strategies have been developed to achieve this, often employing stereoselective reactions to ensure the desired enantiomeric purity. rsc.org
One common approach involves the synthesis of a key chiral diol intermediate. researchgate.net This can be achieved through the asymmetric reduction of a prochiral ketone. researchgate.net For instance, the use of chiral catalysts such as ((R)-Xyl-BINAP)((R,R)-DPEN)RuCl2 has been shown to afford high enantioselectivity (99% ee) in the hydrogenation of a ketone precursor to the desired chiral diol. nih.gov Another method utilizes a tandem Mizoroki-Heck reaction and double-bond isomerization to construct a significant portion of the carbon skeleton, followed by an asymmetric hydrogenation to introduce the stereocenter. researchgate.netnih.gov
The synthesis often begins with the condensation of 7-chloroquinaldine with isophthalaldehyde (B49619) to form an aldehyde intermediate. rsc.org Subsequent reaction with a Grignard reagent, such as methyl magnesium bromide, yields a secondary alcohol, which is then oxidized to a ketone. rsc.org This ketone serves as a crucial building block for the elaboration of the rest of the molecule. rsc.org The introduction of the thio side chain is another critical step, often accomplished by reacting a mesylated intermediate with the dilithium (B8592608) salt of 1-(mercaptomethyl)cyclopropaneacetic acid. allfordrugs.com
The table below summarizes some of the key reactions and intermediates in the stereoselective synthesis of the Montelukast backbone.
| Step | Reaction Type | Key Reactants | Key Intermediate/Product |
| 1 | Condensation | 7-chloroquinaldine, isophthalaldehyde | Aldehyde intermediate |
| 2 | Grignard Reaction | Aldehyde intermediate, methyl magnesium bromide | Secondary alcohol |
| 3 | Oxidation | Secondary alcohol, manganese dioxide | Ketone intermediate |
| 4 | Asymmetric Hydrogenation | Ketone intermediate, chiral catalyst (e.g., ((R)-Xyl-BINAP)((R,R)-DPEN)RuCl2) | Chiral diol intermediate |
| 5 | Mesylation | Chiral diol intermediate, methanesulfonyl chloride | Mesylated intermediate |
| 6 | Thioether Formation | Mesylated intermediate, dilithium salt of 1-(mercaptomethyl)cyclopropaneacetic acid | Montelukast acid |
Isotopic Incorporation Techniques for Deuterium (B1214612) Labeling (d6) at Specific Molecular Sites
The introduction of deuterium atoms at specific positions within the Montelukast molecule is essential for the synthesis of Montelukast-d6 sodium salt. This isotopic labeling is typically achieved through two primary strategies: the use of deuterated starting materials or the application of hydrogen isotope exchange (HIE) reactions. musechem.comnih.gov
For Montelukast-d6, the deuterium atoms are often incorporated into the methyl groups of the 1-hydroxy-1-methylethyl (B12665419) moiety. This can be accomplished by utilizing a deuterated Grignard reagent, such as methyl-d3-magnesium iodide (CD3MgI), in the reaction with the precursor ester or ketone. The use of deuterated starting materials ensures the precise placement and high incorporation of deuterium at the desired positions. google.com
Hydrogen isotope exchange (HIE) offers an alternative approach where protons in the target molecule are swapped for deuterium atoms. musechem.com This can be facilitated by various methods, including acid- or base-catalyzed exchange in the presence of a deuterium source like deuterium oxide (D2O). researchgate.net While HIE can be a powerful technique, controlling the regioselectivity to label specific sites without affecting other parts of the molecule can be challenging. acs.org For Montelukast, a late-stage HIE is less common for introducing the d6 label on the methyl groups due to the potential for side reactions and the difficulty in achieving complete and specific deuteration.
The table below outlines common deuterium sources used in isotopic labeling.
| Deuterium Source | Chemical Formula | Common Applications |
| Deuterium Oxide | D2O | Solvent for H/D exchange reactions |
| Deuterium Gas | D2 | Reductive deuteration of double and triple bonds |
| Sodium Borodeuteride | NaBD4 | Reduction of aldehydes and ketones to deuterated alcohols |
| Lithium Aluminum Deuteride | LiAlD4 | Potent reducing agent for esters, carboxylic acids, etc. |
| Methyl-d3-iodide | CD3I | Introduction of a deuterated methyl group |
Optimization of Synthetic Pathways for High Purity and Yield of this compound
Achieving high purity and yield is a critical goal in the synthesis of any active pharmaceutical ingredient, including this compound. Optimization strategies focus on several key areas, including reaction conditions, purification of intermediates, and the final salt formation and crystallization.
The purification of Montelukast acid is a crucial step in ensuring the final product's quality. googleapis.com One common method involves the formation of an amine salt, such as the dicyclohexylamine (B1670486) salt. allfordrugs.comsciforum.net This salt can be selectively crystallized from a suitable solvent system, which helps to remove impurities. allfordrugs.com The purified amine salt is then neutralized to regenerate the pure Montelukast acid. rsc.org Emulsion crystallization is another technique that can be employed for the purification of Montelukast acid. googleapis.com
The final step of the synthesis is the conversion of the purified Montelukast-d6 acid to its sodium salt. This is typically achieved by reacting the acid with a sodium source, such as sodium hydroxide (B78521) or sodium methoxide, in a suitable solvent. googleapis.comsciforum.net The choice of solvent and the conditions for crystallization are critical for obtaining the desired polymorphic form of this compound and for minimizing the levels of residual solvents and other impurities. google.com It has been noted that exposure to light can lead to the formation of impurities, so carrying out the final steps in a light-controlled environment is beneficial for preparing high-purity Montelukast sodium. google.com
The following table presents a comparison of different purification strategies for Montelukast.
| Purification Method | Description | Advantages | Disadvantages |
| Amine Salt Crystallization | Formation of a crystalline salt with an amine (e.g., dicyclohexylamine) followed by recrystallization. | Effective for removing various impurities. | Requires an additional step of salt formation and subsequent neutralization. |
| Emulsion Crystallization | Crystallization from an emulsion system. | Can provide particles with a desired size distribution and high purity. google.com | May require specialized equipment and process control. |
| Chromatographic Purification | Separation of the desired compound from impurities based on differential partitioning between a stationary and a mobile phase. | Can achieve very high purity. | Often not suitable for large-scale production due to cost and solvent consumption. epo.org |
Intermediate Chemistry and Mechanistic Aspects of Salt Formation in Montelukast-d6 Sodium Synthesis
The synthesis of this compound involves a series of key intermediates and chemical transformations. A pivotal intermediate is the mesylate of the chiral diol. allfordrugs.com The secondary hydroxyl group of the diol is selectively reacted with methanesulfonyl chloride in the presence of a base to form the mesylate, which is a good leaving group. rsc.orggoogleapis.com This mesylation must be performed under carefully controlled conditions to avoid side reactions, such as the formation of olefinic impurities. allfordrugs.com
The subsequent step is a nucleophilic substitution reaction where the dilithium salt of 1-(mercaptomethyl)cyclopropaneacetic acid displaces the mesylate group to form the thioether linkage. allfordrugs.com This reaction establishes the final carbon-sulfur bond in the Montelukast backbone. The use of a strong base like n-butyl lithium is required to generate the dilithium salt of the thiol, which can be challenging to handle on an industrial scale. googleapis.com
The final step is the formation of the sodium salt. This is an acid-base reaction where the carboxylic acid group of Montelukast-d6 reacts with a sodium-containing base. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. rsc.orgepo.org The sodium salt is then isolated, often as a crystalline solid, by techniques such as evaporation of the solvent followed by trituration with a non-polar solvent or by controlled crystallization. rsc.orggoogleapis.com The resulting solid's physical properties, such as its crystallinity and hygroscopicity, are important for its formulation into a final drug product.
The table below lists key intermediates in the synthesis of Montelukast.
| Intermediate Name | Chemical Structure (non-deuterated) | Role in Synthesis |
| 2-(2-(3-(S)-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol | C33H32ClNO2 | Key chiral diol precursor. |
| 2-(2-(3-(S)-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-(methanesulfonyloxy)propyl)phenyl)-2-propanol | C34H34ClNO4S | Mesylated intermediate with an activated hydroxyl group for nucleophilic substitution. |
| 1-(mercaptomethyl)cyclopropaneacetic acid | C6H10O2S | Thiol-containing side chain that is coupled to the main backbone. |
| Montelukast Acid | C35H36ClNO3S | The final free acid form before conversion to the sodium salt. |
Advanced Analytical Characterization and Quantification Techniques
Spectroscopic Analysis for Deuterium (B1214612) Location and Structural Confirmation
Spectroscopic methods are fundamental in confirming the chemical structure and verifying the precise location of the deuterium labels on the Montelukast-d6 sodium salt molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²H)
NMR spectroscopy is the most definitive method for the structural elucidation of Montelukast-d6 and confirmation of deuterium incorporation. The IUPAC name for Montelukast-d6, sodium 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate, indicates that the six deuterium atoms replace the protons on the two methyl groups of the 2-hydroxypropan-2-yl moiety. nih.govcaymanchem.com
¹H NMR: In the ¹H NMR spectrum of Montelukast-d6, the characteristic singlet corresponding to the two methyl groups (-(CH₃)₂) in the unlabeled compound is absent. This absence is a primary indicator of successful deuteration at the intended positions. The rest of the spectrum should align with the proton signals of the Montelukast (B128269) backbone. magritek.comthno.org
¹³C NMR: The ¹³C NMR spectrum provides further confirmation. The carbon atom attached to the deuterium atoms (C(CD₃)₂) will exhibit a multiplet signal due to C-D coupling and a noticeable isotopic shift compared to the corresponding carbon in unlabeled Montelukast.
²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei. A strong peak will be observed in the ²H NMR spectrum at a chemical shift corresponding to the methyl group positions, providing unequivocal evidence of the location and success of the deuteration process. magritek.comwikipedia.org The chemical shift range in ²H NMR is similar to that of ¹H NMR. wikipedia.orgblogspot.com For analysis, the deuterated compound is typically dissolved in a standard protonated solvent. blogspot.com
Table 1: Conceptual NMR Spectroscopy Data for this compound This table illustrates the expected observations from NMR analysis to confirm deuteration.
| Spectroscopy Type | Target Nuclei | Expected Observation for Montelukast-d6 | Reasoning |
|---|---|---|---|
| ¹H NMR | Protons (¹H) | Disappearance of the singlet signal corresponding to the two isopropyl methyl groups. | Replacement of protons with deuterium atoms at the target site. |
| ¹³C NMR | Carbon-13 (¹³C) | Signal for the quaternary carbon attached to the CD₃ groups shows a C-D coupling pattern and an isotopic shift. | The presence of deuterium influences the electronic environment and magnetic coupling of the adjacent carbon atom. |
| ²H NMR | Deuterium (²H) | A distinct resonance signal appears at the chemical shift expected for the methyl groups. | Direct detection of the incorporated deuterium atoms confirms their presence and location. magritek.comwikipedia.org |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to confirm the functional groups present in the molecule. In the context of Montelukast-d6, the most significant change compared to its non-deuterated counterpart is the presence of Carbon-Deuterium (C-D) bonds. The stretching vibration of a C-D bond appears at a lower frequency (around 2100-2260 cm⁻¹) compared to the corresponding C-H bond (around 2850-3000 cm⁻¹). libretexts.orgmsu.edu This shift is due to the heavier mass of the deuterium atom. The IR spectrum of Montelukast-d6 would therefore be expected to show absorption bands in the C-D stretching region, alongside the other characteristic peaks of the Montelukast molecule, such as those for aromatic rings, C=C, C-O, and the carboxylate salt.
Mass Spectrometry (MS) Applications for Isotopic Purity and Quantification
Mass spectrometry is a cornerstone technique for both confirming the isotopic enrichment of Montelukast-d6 and for its use in quantitative analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of its elemental formula and confirmation of successful deuteration. The exact mass of this compound is calculated to be 613.2300476 Da. nih.gov This is approximately 6 Da higher than the unlabeled version, corresponding to the substitution of six protons with six deuterons. HRMS is also crucial for assessing isotopic purity by detecting the presence and relative abundance of molecules with fewer than six deuterium atoms (d1-d5) or any remaining unlabeled (d0) compound. caymanchem.com
Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) Mode
Tandem mass spectrometry (MS/MS) is the gold standard for quantifying Montelukast in biological matrices, such as human plasma, using Montelukast-d6 as an internal standard (IS). researchgate.netresearchgate.netnih.gov The analysis is typically performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which offers exceptional sensitivity and selectivity.
In this technique, the precursor ions (protonated molecules, [M+H]⁺) of both Montelukast and Montelukast-d6 are selected in the first quadrupole (Q1). These ions are then fragmented in the second quadrupole (collision cell), and specific, stable product ions are selected and monitored in the third quadrupole (Q3). The mass transitions for Montelukast are typically m/z 586.2 → 568.2, while the transition for Montelukast-d6 is m/z 592.3 → 574.2. nih.govresearchgate.net The 6-dalton mass difference is maintained between the precursor and product ions of the analyte and the internal standard, preventing cross-signal interference. nih.govresearchgate.net This allows for the precise quantification of Montelukast over a wide concentration range by calculating the ratio of the analyte's peak area to that of the known concentration of the internal standard. researchgate.net
Table 2: Typical MRM Transitions for Montelukast and Montelukast-d6
| Compound | Ionization Mode | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Reference |
|---|---|---|---|---|
| Montelukast | Positive ESI | 586.2 | 568.2 | nih.govresearchgate.net |
| Montelukast-d6 | Positive ESI | 592.3 | 574.2 | nih.govresearchgate.net |
Chromatographic Methodologies for Isolation and Purity Assessment
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for separating Montelukast-d6 from any impurities, including its non-deuterated form and potential isomers. nih.govnih.gov These methods are critical for assessing the chemical and optical purity of the standard.
Reverse-phase chromatography is commonly employed, utilizing C8 or C18 columns. researchgate.netresearchgate.net The mobile phase typically consists of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate). researchgate.netnih.gov The chromatographic conditions are optimized to achieve a sharp, symmetrical peak for Montelukast-d6 with a stable retention time. For instance, one validated LC-MS/MS method reported a retention time of 2.8 ± 0.2 min for both Montelukast and Montelukast-d6 using a C18 column with an isocratic mobile phase of 10mM ammonium formate (B1220265) (pH 4.0) and acetonitrile (20:80 v/v). nih.gov Another method used a C8 column and achieved a run time of less than 1.5 minutes. researchgate.net
Furthermore, chiral chromatography methods have been developed to separate Montelukast from its S-enantiomer. scirp.orgnih.gov These specialized methods are crucial for ensuring the enantiomeric purity of the deuterated standard, which is vital for its application in stereoselective studies. Normal-phase HPLC using a chiral column (e.g., USP L51 packing material) with a mobile phase of n-hexane, ethanol, and propionic acid has been shown to effectively separate the enantiomers. nih.gov
Table 3: Example Chromatographic Conditions for Montelukast Analysis
| Parameter | Method 1 (UPLC-MS/MS) | Method 2 (HPLC-MS/MS) | Method 3 (Chiral NP-HPLC) |
|---|---|---|---|
| Column | Accucore C8, 2.6 µm, 50 × 2.1 mm researchgate.net | YMC-pack pro C18, 3 µm, 50 x 4.6 mm nih.gov | USP L51 Packing Material nih.gov |
| Mobile Phase | Acetonitrile and aqueous buffer researchgate.net | 10mM Ammonium Formate (pH 4.0):Acetonitrile (20:80 v/v) nih.gov | n-Hexane, Ethanol, and Propionic Acid mixture nih.gov |
| Flow Rate | Not Specified | 0.8 mL/min nih.gov | 1.0 mL/min nih.gov |
| Detection | MS/MS researchgate.net | ESI-MS/MS nih.gov | UV at 284 nm nih.gov |
| Retention Time | < 1.5 min researchgate.net | ~2.8 min nih.gov | Not Specified |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Montelukast in various samples. Several methods have been developed, often in combination with mass spectrometry (LC-MS/MS), to ensure high sensitivity and specificity. nih.gov The chromatographic separation is typically achieved using reverse-phase columns, with the C18 column being a popular choice. nih.govijpsonline.com
Method development involves the careful optimization of the mobile phase to achieve sharp, well-resolved peaks with reproducible retention times. ijprajournal.comnih.gov Common mobile phases consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer like ammonium formate, sodium acetate, or orthophosphoric acid. nih.govijpsonline.comymerdigital.com The pH of the aqueous phase is often adjusted to control the ionization state of the analyte and improve peak shape. ijprajournal.comnih.gov For instance, one validated method utilizes a mobile phase of 10mM ammonium formate (pH 4.0) and acetonitrile in a 20:80 v/v ratio. nih.gov Another employs acetonitrile and 1 mM sodium acetate (pH 6.3) in a 90:10 v/v proportion. ijpsonline.com The flow rate is typically maintained around 1.0 to 1.5 mL/min. ijpsonline.comymerdigital.com Detection is commonly performed using UV detectors at wavelengths such as 280 nm or 285 nm, or more selectively using tandem mass spectrometry. ijpsonline.comscirp.org
Table 1: Examples of HPLC Chromatographic Conditions for Montelukast Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | YMC-pack pro C18 (50 x 4.6 mm, 3 µm) nih.gov | ZORBAX Eclipse XDB Phenyl (4.6 x 75 mm, 3.5µ) jptcp.com | Inertsil C8 (250 x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | 10mM Ammonium Formate (pH 4.0) : Acetonitrile (20:80 v/v) nih.gov | 5mM Ammonium Acetate : Acetonitrile (15:85 v/v) jptcp.com | Sodium Phosphate (B84403) Buffer (pH 6.5) : Methanol (25:75 v/v) nih.gov |
| Flow Rate | 0.8 mL/min nih.gov | 1.0 mL/min jptcp.com | 1.0 mL/min nih.gov |
| Detection | Mass Spectrometry (MS/MS) nih.gov | Mass Spectrometry (MS/MS) jptcp.com | PDA Detector nih.gov |
| Retention Time | 2.8 ± 0.2 min nih.gov | Not Specified | 5.506 min nih.gov |
Gas Chromatography (GC)
While HPLC is the predominant technique for the analysis of Montelukast, Gas Chromatography (GC), particularly coupled with Mass Spectrometry (GC-MS), has been utilized for specific applications related to the compound. The primary use of GC-MS in this context is not for the direct quantification of Montelukast itself, but for the detection and quantification of potential genotoxic impurities that may arise from its manufacturing process. wisdomlib.org
For example, a validated GC-MS method was developed to quantify impurities like methyl iodide and methyl methanesulfonate (B1217627) in Montelukast sodium drug substance. wisdomlib.org This is crucial for ensuring the safety and quality of the final pharmaceutical product, adhering to international guidelines for toxicity and impurity control. wisdomlib.org The method demonstrated adequate sensitivity, specificity, and accuracy for monitoring these specific volatile and semi-volatile impurities. wisdomlib.org Analysis of commercial batches using this method showed that the levels of these genotoxic impurities were below the limit of quantification or not detected, confirming the method's effectiveness for quality control. wisdomlib.org
Development and Validation of Bioanalytical Methods Utilizing this compound as an Internal Standard
This compound serves as an ideal internal standard (IS) for the quantification of Montelukast in biological matrices due to its chemical and physical similarity to the analyte, ensuring similar behavior during sample extraction and chromatographic analysis. nih.gov Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods enhances the accuracy and precision of the quantification by correcting for variations in extraction recovery and matrix effects. nih.govjptcp.com
Method Development Parameters (e.g., column chemistry, mobile phase optimization)
The development of robust bioanalytical methods hinges on the optimization of chromatographic conditions to separate Montelukast and Montelukast-d6 from endogenous components in the biological matrix. nih.gov
Column Chemistry : Reversed-phase columns are standard for these analyses. Specific columns that have been successfully used include YMC-pack pro C18 (50 x 4.6 mm, 3 μm) and ZORBAX Eclipse XDB Phenyl (4.6 x 75 mm, 3.5μ). nih.govjptcp.com These columns provide the necessary retention and resolution for the analyte and the internal standard.
Mobile Phase Optimization : The mobile phase is typically a gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate or ammonium acetate). nih.govjptcp.com The composition is optimized to achieve efficient elution and good peak shape. For example, a mobile phase of 10mM ammonium formate (pH 4.0) and acetonitrile (20:80 v/v) at a flow rate of 0.8 mL/min has been shown to be effective. nih.gov Another method utilizes Acetonitrile and 5mM Ammonium acetate buffer (85:15 v/v) at a 1.0 mL/min flow rate. jptcp.com Optimization of these parameters ensures a short run time while maintaining clear separation from matrix interferences.
Validation Criteria (e.g., linearity, precision, accuracy, stability studies)
Bioanalytical methods utilizing this compound as an IS are validated according to regulatory guidelines, such as those from the FDA, to ensure reliability. Key validation parameters include:
Linearity : The method must demonstrate linearity over a specific concentration range. One validated LC-MS/MS method showed a linear range of 1.0–800.0 ng/mL in human plasma with a correlation coefficient (r²) of ≥ 0.9996. nih.gov Another was linear over the range of 5.032 - 602.362 ng/mL. jptcp.com
Precision and Accuracy : Precision is expressed as the relative standard deviation (%RSD), while accuracy is the percent deviation from the nominal concentration. For one method, the intraday precision was 1.91–7.10% with accuracy between 98.32–99.17%. nih.gov The inter-day precision was 3.42–4.41% with accuracy between 98.14–99.27%. nih.gov Another study reported a precision of 4.27% and accuracy of 98.43% at the lower limit of quantification (LLOQ).
Stability Studies : The stability of Montelukast in biological samples is assessed under various conditions. This includes stability through multiple freeze-thaw cycles, bench-top stability during sample processing, and long-term storage stability. nih.govresearchgate.net In validated methods, the analyte has been found to be stable under these conditions, with results falling within acceptable limits. nih.govjptcp.com
Table 2: Summary of Bioanalytical Method Validation Parameters
| Parameter | Method 1 nih.gov | Method 2 | Method 3 jptcp.com |
|---|---|---|---|
| Linearity Range | 1.0–800.0 ng/mL | 2.5–600 ng/mL | 5.032–602.362 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9996 | 0.991 | ≥ 0.999 |
| LLOQ | 1.0 ng/mL | 2.5 ng/mL | 5.032 ng/mL |
| Intra-day Precision (%RSD) | 1.91 – 7.10% | LLOQ: 10.65%, LQC: 10.08%, MQC: 5.64%, HQC: 4.18% | Within acceptable limits |
| Inter-day Precision (%RSD) | 3.42 – 4.41% | Not Specified | Within acceptable limits |
| Intra-day Accuracy | 98.32 – 99.17% | LLOQ: 97.6%, LQC: 106.06%, MQC: 104.22%, HQC: 102.5% | Within acceptable limits |
| Inter-day Accuracy | 98.14 – 99.27% | Not Specified | Within acceptable limits |
| Recovery (Montelukast) | Not Specified | Not Specified | 58.56% |
| Recovery (Montelukast-d6) | Not Specified | Good recovery profiles | 57.75% |
Extraction Techniques from Biological Matrices (e.g., protein precipitation, solid-phase extraction)
Efficient extraction of the analyte and internal standard from complex biological matrices like plasma is critical for sensitive and accurate quantification. slideshare.net
Protein Precipitation (PPT) : This is a simple and rapid technique used for sample cleanup. nih.gov It involves adding an organic solvent, typically acetonitrile, to the plasma sample. nih.gov The solvent causes proteins to precipitate out of the solution. After vortexing and centrifugation, the clear supernatant containing the analyte and the internal standard is collected and injected into the LC-MS/MS system. nih.gov This method is widely used due to its simplicity and effectiveness.
Solid-Phase Extraction (SPE) : SPE is a more selective and rigorous sample preparation technique that can provide cleaner extracts compared to PPT. jptcp.comjptcp.com The method involves passing the plasma sample through a cartridge containing a solid sorbent that retains the analyte and internal standard. jptcp.com Interfering substances are washed away, and the analytes are then eluted with a suitable solvent. Various types of SPE cartridges, such as Oasis HLB, can be used for this purpose. jptcp.com
Liquid-Liquid Extraction (LLE) : This technique involves the extraction of the analyte from the aqueous biological fluid into an immiscible organic solvent. researchgate.net While less common in recent LC-MS/MS methods for Montelukast, it has been used in earlier HPLC methods with fluorescence detection. researchgate.net
Mechanistic Pharmacological Investigations of Montelukast in Experimental Systems
Molecular Interactions with Cysteinyl Leukotriene Receptors (CysLT1, CysLT2) in Cellular Models
Montelukast (B128269) exhibits a high affinity and selectivity for the cysteinyl leukotriene receptor 1 (CysLT1). drugbank.comwikipedia.org Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are inflammatory mediators released by various cells, such as mast cells and eosinophils. drugbank.comclinpgx.org These leukotrienes bind to CysLT receptors on airway smooth muscle cells and other pro-inflammatory cells, triggering pathophysiological responses associated with asthma and allergic rhinitis. drugbank.comclinpgx.org
Ligand Binding and Receptor Antagonism Studies in in vitro Systems
In vitro studies have been instrumental in quantifying the binding affinity and antagonist potency of montelukast. Radioligand binding assays using membrane preparations from various tissues, including guinea pig and sheep lung, have demonstrated montelukast's high affinity for the CysLT1 receptor, with Ki values in the nanomolar range. cdnsciencepub.com For instance, in guinea pig lung membranes, montelukast showed a Ki of 0.18 ± 0.03 nM for the inhibition of [3H]leukotriene D4 binding. cdnsciencepub.com
Functionally, in isolated tissue preparations like the guinea pig trachea, montelukast effectively antagonizes the contractile responses induced by LTD4. cdnsciencepub.com These studies yield a pA2 value, a measure of antagonist potency, which for montelukast is approximately 9.3 in this system. cdnsciencepub.com Notably, montelukast shows high selectivity, as it does not significantly antagonize contractions induced by other mediators such as histamine, serotonin, acetylcholine, or prostaglandins (B1171923) at relevant concentrations. cdnsciencepub.com
| Parameter | Value | Tissue/Cell Preparation |
| Ki (inhibition of [3H]LTD4 binding) | 0.18 ± 0.03 nM | Guinea pig lung |
| Ki (inhibition of [3H]LTD4 binding) | 4 nM | Sheep lung |
| Ki (inhibition of [3H]LTD4 binding) | 0.52 ± 0.23 nM | U937 cell plasma membranes |
| pA2 (antagonism of LTD4-induced contraction) | 9.3 | Guinea pig trachea |
Functional Antagonism of Leukotriene-Induced Responses in Non-Human Biological Models
The antagonistic effects of montelukast observed in vitro translate to functional inhibition of leukotriene-mediated responses in more complex biological systems.
In cellular systems engineered to express specific leukotriene receptors, such as Human Embryonic Kidney (HEK293) cells, montelukast has been shown to inhibit CysLT-induced intracellular signaling events. mdpi.com These assays allow for a detailed examination of the molecular pharmacology of montelukast at its target receptor in a controlled cellular environment.
Studies using ex vivo tissue preparations, such as isolated guinea pig lung strips, have demonstrated the ability of montelukast to inhibit the bronchoconstriction caused by various stimuli that lead to the release of leukotrienes. frontiersin.org This provides a bridge between in vitro receptor binding and in vivo physiological responses.
In vivo studies in various animal models have confirmed the efficacy of montelukast in blocking leukotriene-dependent pathophysiology. In anesthetized guinea pigs, intravenous administration of montelukast effectively antagonizes bronchoconstriction induced by intravenous leukotriene D4. cdnsciencepub.com Furthermore, oral administration of montelukast has been shown to block ovalbumin-induced bronchoconstriction in sensitized rats and ascaris-induced early and late-phase bronchoconstriction in conscious squirrel monkeys. cdnsciencepub.com In a guinea pig model of cough-variant asthma, montelukast significantly reduced antigen-induced cough and the increase in specific airway resistance. nih.gov Similarly, in a mouse model of allergic asthma, montelukast was found to decrease the number of eosinophils in both the bone marrow and nasal tissue. nih.gov These animal models have been crucial in establishing the preclinical efficacy of montelukast and have demonstrated its ability to inhibit key features of asthma and allergic rhinitis. cdnsciencepub.commdpi.com
| Animal Model | Effect of Montelukast |
| Anesthetized Guinea Pigs | Antagonized LTD4-induced bronchoconstriction |
| Conscious Sensitized Rats | Blocked ovalbumin-induced bronchoconstriction |
| Conscious Squirrel Monkeys | Blocked ascaris-induced early and late phase bronchoconstriction |
| Guinea Pig Model of Cough Variant Asthma | Reduced antigen-induced cough and airway resistance |
| Mouse Model of Allergic Asthma | Decreased eosinophils in bone marrow and nasal tissue |
Exploration of Auxiliary Pharmacological Effects in Experimental Contexts (e.g., antioxidant effect in intestinal ischemia-reperfusion injury, cardiac damage reduction)
Beyond its well-established role as a CysLT1 receptor antagonist, research has uncovered additional pharmacological effects of montelukast in various experimental settings.
In models of intestinal ischemia-reperfusion (I/R) injury in hamsters and rats, montelukast has demonstrated protective effects. nih.govnih.gov Studies have shown that montelukast administration significantly reduces levels of malondialdehyde (an indicator of oxidative stress) and increases levels of glutathione (B108866) (an antioxidant). nih.gov These findings suggest an antioxidant effect of montelukast, which may contribute to its protective role in I/R-induced intestinal damage. nih.govnih.gov
Furthermore, emerging evidence from preclinical studies suggests a potential role for montelukast in reducing cardiac damage. In a mouse model of myocardial infarction, montelukast was shown to reduce infarct size, prevent adverse cardiac remodeling, and improve cardiac function. researchgate.net Observational studies in humans have also suggested a potential preventative role of montelukast in cardiac ischemic events in asthmatic patients. doaj.orgnih.gov These cardioprotective effects may be linked to the anti-inflammatory properties of montelukast and its ability to modulate cysteinyl leukotriene-driven inflammation in the cardiovascular system. doaj.orgnih.gov
Biochemical and Enzymatic Metabolism Studies of Montelukast Leveraging Deuterated Analogue
Identification of Metabolic Pathways in Liver Microsomes and Recombinant Enzyme Systems
In vitro studies using human liver microsomes (HLMs) and expressed enzyme systems are fundamental to understanding the metabolic pathways of montelukast (B128269). These systems allow for a detailed examination of both Phase I (oxidation) and Phase II (conjugation) reactions. Initial investigations revealed that montelukast is extensively metabolized, with the majority of its metabolites excreted via bile.
The primary metabolic routes identified in these in vitro models include oxidation and direct glucuronidation. Oxidative metabolism, catalyzed by the cytochrome P450 (CYP) system, results in the formation of several hydroxylated and oxidized derivatives. Concurrently, montelukast can undergo direct conjugation of its carboxylic acid group to form an acyl-glucuronide, a pathway mediated by UDP-glucuronosyltransferases (UGTs). Kinetic analyses performed in HLMs show that these metabolic reactions follow Michaelis-Menten kinetics. The use of recombinant P450 and UGT enzymes has further enabled researchers to pinpoint the specific isoforms responsible for each metabolic step.
Role of Cytochrome P450 (CYP) Isoforms in Montelukast Biotransformation (CYP2C8, CYP2C9, CYP3A4, CYP3A5)
The biotransformation of montelukast is significantly driven by several cytochrome P450 isoforms, with evolving research refining the understanding of each enzyme's relative contribution. While early studies identified CYP2C9 and CYP3A4 as principal enzymes, more recent investigations using clinically relevant concentrations have highlighted the predominant role of CYP2C8.
CYP2C8: This isoform is now considered the primary enzyme responsible for the oxidative metabolism of montelukast, accounting for a significant portion of its clearance. It is the main catalyst for the formation of the 36-hydroxylated metabolite (M6), a crucial step in the principal metabolic pathway. CYP2C8 also contributes to the formation of the 25-hydroxy metabolite (M3).
CYP2C9: Along with CYP2C8, CYP2C9 is a principal enzyme in the formation of the 36-hydroxylated metabolites (M6a/M6b). It also plays a role in producing the 25-hydroxy metabolite.
CYP3A4: This enzyme is the main catalyst for montelukast sulfoxidation (leading to metabolite M2) and the stereoselective 21-hydroxylation that forms metabolites M5a and M5b.
CYP3A5: CYP3A5 also contributes to the 21-hydroxylation of montelukast, working in concert with CYP3A4 to produce the M5 metabolites.
The table below summarizes the involvement of key CYP450 isoforms in the formation of montelukast's primary oxidative metabolites.
| CYP Isoform | Metabolite(s) Formed | Metabolic Reaction | Relative Contribution |
|---|---|---|---|
| CYP2C8 | M6 (36-hydroxy), M3 (25-hydroxy), M4 (dicarboxylic acid) | Hydroxylation, Oxidation | Major |
| CYP2C9 | M6 (36-hydroxy), M3 (25-hydroxy) | Hydroxylation | Significant |
| CYP3A4 | M5 (21-hydroxy), M2 (sulfoxide), M3 (25-hydroxy) | Hydroxylation, Sulfoxidation | Significant |
| CY |
Degradation Pathway Analysis and Stability in Research Environments
Identification and Characterization of Degradation Products
The degradation of Montelukast-d6 Sodium Salt leads to the formation of several impurities, primarily through oxidation of the sulfide (B99878) group and photoisomerization of the styryl quinoline (B57606) moiety. rroij.comglobalresearchonline.net Comprehensive studies have employed techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) to separate, identify, and characterize these degradation products (DPs). nih.govjapsonline.comnih.gov
The most prominent oxidative degradation product is Montelukast (B128269) S-oxide. nih.govresearchgate.net This impurity forms when the sulfide bridge in the molecule is oxidized. umed.pl In one study, two diastereomers of the sulfoxide (B87167), identified as MTK 1 (cis-Sulfoxide) and MTK 2 (trans-Sulfoxide), were characterized. umed.pl The formation of the sulfoxide is a significant concern during manufacturing and storage, as it is considered pharmacologically inactive and its presence can reduce the effective dose of the active compound. rroij.com Studies have shown that this oxidation can be induced by various oxidative stressors, including hydrogen peroxide, Fenton's reagent, and even atmospheric oxygen under accelerated conditions. nih.govresearchgate.net In some cases, excipients used in formulations, such as those containing peroxide impurities, can also promote the formation of the sulfoxide. rroij.com
A comprehensive study identified a total of nine degradation products (MTK 1 to MTK 9) under oxidative and accelerated stability conditions, which were characterized using high-resolution mass spectrometry (HRMS) and multi-stage tandem mass spectrometry (MSn) data. nih.govias.ac.in
Montelukast is highly sensitive to light. nih.govresearchgate.net Exposure to light, particularly UV and daylight, induces isomerization of the double bond in the styryl side chain from the active (E)-configuration (trans) to the inactive (Z)-configuration (cis). rroij.comnih.gov This geometric isomer, (Z)-montelukast, is the major photoproduct formed when the compound is exposed to light in solution. nih.govresearchgate.net
The rate of this photodegradation is dependent on the light source, with UV light causing the most rapid degradation, followed by daylight. nih.govresearchgate.net In addition to the cis-isomer, other photoproducts have been identified. One study reported the formation of (Z)-montelukast sulfoxide, a "second generation" degradation product resulting from both photoisomerization and oxidation. google.com Another investigation isolated and characterized a novel photolytic impurity from bulk drug substance exposed to sunlight, highlighting the complexity of the photodegradation pathway.
Forced Degradation Studies under Controlled Stress Conditions
Forced degradation, or stress testing, is a critical component of drug development and stability assessment, as mandated by the International Council for Harmonisation (ICH) guidelines. nih.govijcrt.org These studies involve subjecting the compound to conditions more severe than standard accelerated stability testing to identify potential degradation products and pathways. nih.govresearchgate.net this compound has been evaluated under various stress conditions.
Oxidative Stress: The compound shows significant degradation in the presence of oxidizing agents. Treatment with 3% hydrogen peroxide at room temperature leads to the rapid formation of Montelukast S-oxide as the major degradant. nih.govnih.gov
Photolytic Stress: As noted, Montelukast is highly labile to light. Exposure to UV or daylight irradiation for several days results in significant degradation, with the primary product being the (Z)-isomer. nih.govnih.gov One study found that after exposure to daylight for one week in the solid state, the potency of Montelukast decreased by over 20%. nih.govresearchgate.net
Thermal Stress: Montelukast is relatively stable to dry heat. japsonline.com However, in the solid state under accelerated conditions of 40°C and 75% relative humidity (RH) for several months, Montelukast S-oxide was detected as a major degradation product, indicating that oxidation can also be thermally induced. nih.govresearchgate.net
pH (Hydrolytic) Stress: The compound degrades under both acidic and basic conditions. japsonline.com Studies show rapid degradation when exposed to 1 M HCl and 1 M NaOH, particularly at elevated temperatures (e.g., 65-80°C). nih.govnih.gov It is noted to be more stable in basic solutions than in acidic solutions. nih.govresearchgate.net
The table below summarizes typical findings from forced degradation studies on Montelukast.
Mechanistic Postulation of Degradation Pathways
The structural information of the identified degradation products allows for the postulation of their formation mechanisms. nih.govias.ac.in
Oxidative Pathway: The primary oxidative degradation involves the nucleophilic sulfur atom in the thioether linkage. This sulfur atom is attacked by electrophilic oxygen species (e.g., from hydrogen peroxide or radical initiators), leading to the formation of a sulfoxide. umed.pl This oxidation can proceed further to form a sulfone under more aggressive conditions, although the sulfoxide is the most commonly reported impurity. rroij.comnih.gov
Photolytic Pathway: The main photolytic pathway is the cis-trans (or E/Z) isomerization around the carbon-carbon double bond of the styryl group. Absorption of photons of appropriate energy elevates the molecule to an excited state. In this state, the rotational barrier around the double bond is significantly lower, allowing for rotation to the more thermodynamically stable ground state of the (Z)-isomer upon relaxation. rroij.com This process is a common photoreaction for molecules containing stilbene-like moieties.
Methodologies for Monitoring Degradants in Research Samples
To ensure the quality and integrity of research samples, robust analytical methods are required to separate and quantify this compound from its potential degradants. Stability-indicating methods, predominantly based on reverse-phase high-performance liquid chromatography (RP-HPLC), have been extensively developed and validated. nih.govijpsdronline.com
These methods typically utilize a C18 column and a gradient elution system with a mobile phase consisting of an acidic buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govnih.govnih.gov UV detection is commonly employed, often at a wavelength of around 230-254 nm, where both the parent compound and its key impurities exhibit absorbance. nih.goviajps.com
For the definitive identification and characterization of unknown degradants, LC-MS and LC-MS/MS techniques are indispensable. japsonline.comnih.gov These methods provide molecular weight and fragmentation data, which are crucial for structural elucidation. nih.govjapsonline.com It is important to note that while MS is powerful for identifying most impurities, it cannot differentiate between isomers like (E)- and (Z)-montelukast, which have identical molecular weights. globalresearchonline.net Therefore, chromatographic separation (based on different retention times) remains essential, and a combination of HPLC-UV and LC-MS provides a comprehensive approach for monitoring all potential impurities. globalresearchonline.net
Applications of Montelukast D6 Sodium Salt in Quantitative and Mechanistic Research
Role as an Internal Standard in Bioanalytical and Preclinical Pharmacokinetic Studies (non-human)
The primary and most widespread application of Montelukast-d6 Sodium Salt is as an internal standard (IS) for the quantitative determination of Montelukast (B128269) in biological matrices. nih.govnih.govnih.govnih.gov In bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is crucial for ensuring accuracy and precision. nih.govresearchgate.net The ideal IS co-elutes with the analyte and exhibits similar ionization and extraction characteristics, but is clearly distinguishable by mass. nih.gov Montelukast-d6 is perfectly suited for this role as its chemical and physical properties are nearly identical to the parent drug, Montelukast, but it has a higher molecular weight due to the deuterium (B1214612) atoms, allowing for distinct detection by the mass spectrometer. nih.govnih.gov
The use of a stable isotope-labeled internal standard like Montelukast-d6 corrects for potential variations during sample processing, such as extraction losses and matrix effects, thereby enhancing the reliability and reproducibility of the assay. nih.govresearchgate.net Numerous validated bioanalytical methods have been developed using Montelukast-d6 as the IS for quantifying Montelukast in plasma. nih.govnih.govnih.gov These methods are essential for conducting preclinical pharmacokinetic studies, which assess the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate in animal models. nih.govresearchgate.net
For instance, a rapid and sensitive LC-MS/MS method successfully applied to a preclinical pharmacokinetic study utilized Montelukast-d6 as an internal standard. nih.govresearchgate.net The method demonstrated excellent linearity over a specified concentration range and achieved high precision and accuracy. nih.gov The mean recovery of the internal standard, Montelukast-d6, was found to be 57.75%, with precision ranging from 4.25% to 5.08%. nih.gov
Below are examples of parameters from validated LC-MS/MS methods that utilize Montelukast-d6 as an internal standard for the quantification of Montelukast.
Table 1: Bioanalytical Method Parameters Using Montelukast-d6 as Internal Standard
| Parameter | Method 1 nih.gov | Method 2 nih.gov | Method 3 researchgate.net |
|---|---|---|---|
| Analytical Technique | LC-ESI-MS/MS | LC-MS/MS | LC-MS/MS |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Linearity Range (ng/mL) | 1.0–800.0 | 5.032 - 602.362 | 5.01–599.91 |
| Correlation Coefficient (r²) | ≥ 0.9996 | ≥ 0.999 | ≥ 0.99 |
| Extraction Method | Protein Precipitation | Solid-Phase Extraction | Solid-Phase Extraction |
| Montelukast-d6 Recovery (%) | 64.87% | 57.75% | Not Specified |
| Montelukast Recovery (%) | 67.68% | 58.56% | Not Specified |
| Inter-day Precision (%) | 3.42–4.41 | Within acceptable limits | Within acceptable limits |
| Inter-day Accuracy (%) | 98.14–99.27 | Within acceptable limits | Within acceptable limits |
Tracer Applications in Metabolic Fate and Pathway Elucidation Studies
Stable isotope-labeled compounds are powerful tools for tracing the metabolic fate of drugs. The substitution of hydrogen with deuterium creates a "heavy" version of the molecule that can be tracked through metabolic processes without altering the fundamental chemical properties of the parent drug. nih.gov This technique is valuable for identifying metabolites, as the mass difference between the parent drug and its metabolites will have a characteristic pattern if the label is retained. nih.gov
In the context of Montelukast, while Montelukast-d6 is theoretically an excellent candidate for such tracer studies, the majority of published metabolic fate and pathway elucidation research has utilized radiolabeled [14C]montelukast. helsinki.finih.gov These studies have been instrumental in identifying the major metabolites of Montelukast, which include an acyl glucuronide (M1), sulfoxide (B87167) (M2), and various hydroxylated analogs (M5a, M5b, M6a, M6b), with a dicarboxylic acid (M4) being a major product found in bile. helsinki.finih.gov
The principle of using a deuterated tracer like Montelukast-d6 involves administering the compound to an experimental model and analyzing biological samples (plasma, bile, urine, feces) using high-resolution mass spectrometry. The distinct isotopic signature of the deuterated compound and its metabolites allows them to be differentiated from endogenous molecules. Although direct studies using Montelukast-d6 as a primary tracer for pathway elucidation are not widely documented, its use as an internal standard for the quantification of identified metabolites has been noted. For example, in one pharmacogenomic study, Montelukast-d6 was used as the internal standard for the metabolite M6. nih.gov This demonstrates its utility in the broader context of metabolic studies, even when not the primary tracer. The use of deuterated analogs can offer advantages over radiolabeling, such as avoiding the handling of radioactive materials.
Utility in Drug-Drug Interaction Investigations (Enzyme Induction/Inhibition in experimental models)
Drug-drug interaction (DDI) studies are critical for predicting how co-administered drugs may affect each other's metabolism, efficacy, and safety. doi.org Montelukast is metabolized primarily by cytochrome P450 (CYP) enzymes in the liver, with studies identifying CYP2C8, CYP2C9, and CYP3A4 as key players. nih.govresearchgate.net Montelukast itself has also been shown to be a potent and selective competitive inhibitor of CYP2C8 in in vitro models. nih.gov
In experimental models designed to investigate these interactions, this compound plays a crucial supporting role. When studying the effect of another drug on Montelukast's metabolism (i.e., as a victim drug), Montelukast-d6 is used as the internal standard to precisely quantify changes in Montelukast concentrations. nih.govnih.gov For example, in an in vitro experiment using human liver microsomes, researchers might incubate Montelukast with a potential inhibitor or inducer of CYP2C8. The inclusion of Montelukast-d6 during the sample analysis (LC-MS/MS) ensures that any measured increase or decrease in Montelukast levels is a true reflection of enzymatic inhibition or induction, and not an artifact of the analytical process. nih.gov
Table 2: Key Enzymes in Montelukast Metabolism and Interaction Profile
| Enzyme | Role in Montelukast Metabolism | Interaction Potential of Montelukast | Reference |
|---|---|---|---|
| CYP2C8 | Principal enzyme for 36-hydroxylation. Accounts for ~80% of metabolism. | Potent, selective, and competitive inhibitor. | nih.govnih.govresearchgate.net |
| CYP2C9 | Contributes to metabolism, selectively mediates methyl-hydroxylation. | Weakly inhibits. | nih.gov |
| CYP3A4 | Catalyzes sulfoxidation and stereoselective 21-hydroxylation. | Weakly inhibits. | nih.gov |
| UGT1A3 | Catalyzes direct glucuronidation of Montelukast. | Not specified as an inhibitor. | nih.govnih.gov |
While Montelukast-d6 is not the agent being tested for inhibition or induction, its presence is fundamental to the integrity of the quantitative data generated in these experimental models. It allows researchers to confidently determine kinetic parameters, such as the inhibition constant (Ki), by providing a stable reference point for quantification. nih.gov
Contribution to Assay Development for Montelukast and its Metabolites
The development of robust, sensitive, and specific analytical assays is a prerequisite for all quantitative research. This compound is a central component in the development and validation of such assays for Montelukast and its metabolites. nih.govnih.gov As an ideal internal standard, it is used from the very beginning of method development to optimize every step of the analytical procedure, from sample extraction to chromatographic separation and mass spectrometric detection. nih.govresearchgate.net
During assay validation, which is performed according to regulatory guidelines, Montelukast-d6 helps establish key performance characteristics of the method:
Selectivity: By comparing chromatograms of blank matrix, blank matrix with IS, and matrix with both the analyte and IS, analysts can ensure that no endogenous components interfere with the detection of Montelukast or Montelukast-d6. researchgate.net
Linearity: Calibration curves are constructed by plotting the peak area ratio of Montelukast to Montelukast-d6 against a series of known concentrations. nih.govnih.gov The use of the internal standard ensures a linear relationship is maintained even with minor variations in sample volume or instrument response. nih.gov
Precision and Accuracy: Quality control (QC) samples at low, medium, and high concentrations are analyzed in replicates. The ratio of the analyte to the internal standard is used to calculate concentrations, and the results must meet strict criteria for precision (%RSD) and accuracy (% bias). nih.govnih.govresearchgate.net
Recovery: The extraction efficiency of the method is determined by comparing the analyte/IS peak area ratio in pre-extracted spiked samples to that of post-extracted spiked samples. nih.govnih.gov Montelukast-d6 allows for an accurate assessment of how consistently the analyte is recovered from the biological matrix. nih.gov
Stability: Montelukast-d6 is used to assess the stability of Montelukast in biological samples under various conditions, such as freeze-thaw cycles and short-term storage at room temperature. nih.gov
Future Research Directions and Unaddressed Areas in Montelukast D6 Chemistry and Research
Novel Synthetic Approaches for Deuterated Analogues with Different Labeling Patterns
The current commercially available Montelukast-d6 is typically labeled on the N-isopropyl group. However, the full potential of deuteration lies in the site-specific placement of deuterium (B1214612) atoms at various positions on the molecule, particularly at sites susceptible to metabolic oxidation. Future research must focus on developing novel and efficient synthetic routes to achieve this.
Key Research Objectives:
Site-Selective Deuteration: Developing synthetic strategies that allow for the precise introduction of deuterium at known metabolically active sites of the Montelukast (B128269) molecule. This includes positions hydroxylated by cytochrome P450 enzymes. nih.govnih.gov
Use of Deuterated Building Blocks: A highly effective strategy involves the synthesis of key intermediates that are already deuterated. google.com These building blocks can then be incorporated into the final Montelukast structure, ensuring high levels of deuterium incorporation at the desired positions.
Hydrogen Isotope Exchange (HIE): Exploration of late-stage HIE reactions, catalyzed by transition metals, could provide a more direct route to introduce deuterium into the complex Montelukast scaffold. This approach is gaining traction for its efficiency in labeling complex molecules.
Electrochemical Methods: Emerging technologies, such as electrochemical flow synthesis systems using heavy water (D₂O) as the deuterium source, offer a green and efficient alternative to traditional batch-type deuteration processes and warrant investigation for their applicability to Montelukast. bionauts.jp
A comparison of potential synthetic strategies is outlined below:
| Synthetic Strategy | Description | Potential Advantages | Challenges |
| Deuterated Building Blocks | Synthesis of key deuterated precursors which are then assembled to form the final molecule. | High isotopic purity at specific sites; reliable and scalable. | Can be a lengthy, multi-step process; requires synthesis of custom starting materials. |
| Hydrogen Isotope Exchange (HIE) | Direct replacement of C-H bonds with C-D bonds on the final molecule or a late-stage intermediate using a catalyst. | Fewer synthetic steps (late-stage functionalization); efficient. | Achieving high regio- and stereoselectivity can be difficult; potential for scrambling. |
| Reductive Deuteration | Use of deuterated reducing agents (e.g., sodium borodeuteride) to introduce deuterium during the reduction of a functional group. | Commercially available reagents; well-established reactions. | Limited to specific functional group transformations; may not target all desired metabolic sites. |
| Electrochemical Synthesis | A flow-based system using heavy water and an electric current to facilitate deuteration. bionauts.jp | Environmentally friendly (no deuterium gas); can be performed at ambient temperature and pressure. bionauts.jp | Newer technology; requires specialized equipment; optimization for complex molecules needed. |
This table is interactive and based on data from cited research on deuterated drug synthesis. google.combionauts.jpnih.govacs.org
Advanced Spectroscopic Characterization for Precise Deuterium Distribution
To fully understand the properties of newly synthesized deuterated analogues, it is imperative to precisely determine the location and extent of deuterium incorporation. While standard spectroscopic methods are useful, future research should employ advanced techniques to provide unambiguous characterization.
Key Techniques for Future Application:
Quantitative Deuterium NMR (²H NMR): This is a direct and powerful method for observing deuterium nuclei. Future studies should move beyond simple detection to quantitative ²H NMR (qNMR), which can determine the isotopic abundance at specific molecular sites. rug.nlresearchgate.net This technique is crucial for quality control and for correlating the level of deuteration with observed biological effects. nih.govwiley.com Although it can have lower sensitivity, it provides invaluable quantitative data. illinois.edu
Deuterium-Induced ¹³C NMR Isotope Shifts: The presence of a deuterium atom causes a small but measurable shift in the resonance of adjacent ¹³C nuclei. High-field NMR can resolve these shifts, allowing for the quantification of different isotopologues (molecules that differ only in their isotopic composition) in a sample. nih.gov This method is particularly useful for analyzing samples with complex deuteration patterns.
These advanced methods will be essential for creating a comprehensive profile of each new deuterated Montelukast analogue, ensuring that structure-activity relationship studies are based on well-characterized compounds.
Expansion of Mechanistic Studies in Diverse Non-Human Biological Systems
The therapeutic effects of Montelukast have been documented in a wide array of non-human biological systems, providing a strong foundation for future studies with deuterated analogues. Expanding these studies will be critical to determine if Montelukast-d6 offers an enhanced therapeutic profile.
Proposed Areas for Expanded Research:
Primate Models of Asthma: While much research has been conducted in rodents, non-human primate models (e.g., rhesus and cynomolgus macaques) offer a closer parallel to human asthma pathophysiology. nih.govcopernicus.org Investigating the efficacy and duration of action of specifically deuterated Montelukast analogues in these models would provide highly valuable preclinical data.
Neuroinflammation and Neurodegeneration Models: Studies have shown that Montelukast can reduce microglial activation and oxidative stress in rodent models of neurodegenerative disease. thepharmajournal.comresearchgate.net Future research should explore whether deuterated analogues, potentially with greater stability and brain penetration, can offer superior neuroprotective effects in models of conditions like Parkinson's or Alzheimer's disease.
Hepatic and Cardiovascular Disease Models: Preclinical research indicates that Montelukast has protective effects against liver injury and fibrosis. nih.gov Given that the liver is a primary site of drug metabolism, studying the impact of deuterated Montelukast in animal models of liver disease could reveal significant pharmacokinetic and pharmacodynamic advantages.
The table below summarizes key findings from non-human studies of Montelukast, highlighting potential systems for future Montelukast-d6 research.
| Biological System | Animal Model | Observed Effects of Montelukast | Potential Future Direction for Montelukast-d6 |
| Respiratory | Mice, Rats, Guinea Pigs, Sheep, Monkeys | Inhibition of bronchoconstriction; reduction of eosinophilic infiltration and airway inflammation. researchgate.netnih.govcdnsciencepub.com | Evaluate enhanced potency or duration of anti-inflammatory effects in primate models of chronic asthma. nih.gov |
| Central Nervous System | Mice | Reduction of microglial activation, amyloid-beta deposition, and oxidative stress. thepharmajournal.com | Assess for superior neuroprotection and cognitive improvement in models of neurodegenerative diseases. |
| Hepatic System | Mice, Rats | Prevention of drug-induced liver injury; upregulation of antioxidant enzymes (GSH/GSSH). nih.gov | Investigate improved hepatoprotective effects, particularly for analogues deuterated at metabolic sites. |
| Cardiovascular System | Rodent Models | Reduction of systemic inflammation markers (e.g., C-reactive protein). researchgate.net | Explore potential for enhanced anti-inflammatory effects in models of atherosclerosis or other cardiovascular diseases. |
This table is interactive and based on data from cited research in non-human biological systems.
Development of New Analytical Platforms for Montelukast-d6
Currently, Montelukast-d6 is primarily used as an internal standard for the quantification of Montelukast in biological samples using techniques like LC-MS/MS. nih.gov A significant area for future development is the creation of analytical platforms designed to quantify Montelukast-d6 itself, along with its unique, potentially deuterated, metabolites.
The use of advanced "hyphenated techniques" will be central to this effort. These platforms combine the high separation power of chromatography with the detailed structural information from spectroscopy. chromatographytoday.comnih.gov
Future Analytical Platforms:
LC-MS-MS (Triple Quadrupole MS): While already in use, methods can be specifically developed and optimized for the detection of Montelukast-d6 and its predicted metabolites. This involves establishing specific parent-daughter ion transitions for each deuterated species. asdlib.org
LC-HRMS (e.g., LC-TOF, LC-Orbitrap): High-resolution mass spectrometry can differentiate between deuterated metabolites and endogenous interferences with much greater certainty, enabling more accurate quantification in complex biological matrices like plasma or tissue homogenates. metsol.com
LC-NMR and LC-NMR-MS: The online coupling of liquid chromatography with NMR spectroscopy (LC-NMR), and potentially with mass spectrometry as well (LC-NMR-MS), represents a powerful platform for the definitive identification of novel metabolites. researchgate.net This would allow for the direct structural elucidation of deuterated metabolites formed in vivo or in vitro.
The development of these platforms is a prerequisite for conducting detailed pharmacokinetic and metabolism studies of novel deuterated Montelukast analogues.
Exploration of Deuterium Isotope Effects on Pharmacological Activity in Experimental Systems
The fundamental rationale for developing deuterated drugs is the kinetic deuterium isotope effect (KDIE). A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as a rate-limiting step can be significantly slowed when deuterium is substituted at that position. researchgate.net
Montelukast is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C8, with smaller contributions from CYP2C9 and CYP3A4. nih.govnih.gov Direct glucuronidation by UGT1A3 also plays a significant role. nih.gov The primary oxidative metabolic pathway involves hydroxylation. nih.gov
Key Research Questions:
Impact on CYP2C8 Metabolism: How does site-specific deuteration at the known hydroxylation sites of Montelukast affect its rate of metabolism by CYP2C8? In vitro studies using human liver microsomes and recombinant CYP2C8 enzymes are needed to quantify the KDIE.
Metabolic Switching: Does blocking one metabolic pathway through deuteration lead to an increase in metabolism through other pathways (metabolic switching)? Comprehensive metabolite profiling is needed to identify and quantify all major metabolites of deuterated analogues. researchgate.net
Enhanced Pharmacological Effect: Could increased stability and plasma concentration of the parent drug lead to enhanced or prolonged antagonism of the CysLT1 receptor? wikipedia.org This can be tested using in vitro receptor binding assays and in vivo functional studies in animal models of asthma or inflammation. nih.gov
By systematically investigating these questions, researchers can determine if the theoretical advantages of deuteration translate into a tangible improvement in the pharmacological profile of Montelukast, paving the way for a new generation of leukotriene receptor antagonists.
Q & A
Q. What is the molecular mechanism of Montelukast-d6 Sodium Salt in modulating inflammatory responses?
this compound acts as a leukotriene receptor antagonist, selectively binding to the cysteinyl leukotriene receptor (CysLT1) in airway tissues. This inhibits leukotriene D4-mediated bronchoconstriction, mucus secretion, and eosinophil recruitment. Its deuterated form enhances metabolic stability, making it valuable for pharmacokinetic studies. Researchers should validate receptor binding affinity using competitive radioligand assays and measure downstream inflammatory markers (e.g., IL-4, IL-5) in cell cultures or animal models to confirm mechanistic efficacy .
Q. How can researchers ensure accurate solubility and stability testing of this compound in experimental buffers?
Solubility should be tested in physiologically relevant buffers (e.g., PBS, pH 7.4) using spectrophotometric or HPLC-based quantification. Stability studies require controlled temperature (4°C, 25°C, 37°C) and pH conditions (1.2–8.0) to simulate gastrointestinal or systemic environments. Include deuterated solvent controls to distinguish degradation products from isotopic variants. Refer to standardized protocols for salt solubility testing, such as those used in Class 10 chemistry experiments involving pH and litmus analysis .
Q. What synthetic pathways are recommended for deuterated analogs like this compound?
Synthesis involves isotopic labeling at specific positions (e.g., methyl groups) via hydrogen-deuterium exchange under acidic or catalytic conditions. Post-synthesis, purity must be confirmed using LC-MS/MS with deuterium-specific fragmentation patterns. Cross-validate results with nuclear magnetic resonance (NMR) spectroscopy to ensure isotopic integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data between in vitro and in vivo studies of Montelukast-d6?
Discrepancies often arise from differences in metabolic enzyme activity (e.g., cytochrome P450 isoforms) or tissue-specific receptor density. Use in vitro-in vivo extrapolation (IVIVE) models to adjust for interspecies variability. Incorporate deuterium kinetic isotope effect (KIE) studies to quantify metabolic rate differences. Meta-analyses of existing datasets, following systematic review frameworks like those for low-sodium salt studies, can identify confounding variables .
Q. What methodological considerations are critical for optimizing LC-MS/MS assays for Montelukast-d6 quantification in biological matrices?
Key steps include:
- Ionization optimization : Use electrospray ionization (ESI) in positive mode with ammonium formate as a mobile phase additive.
- Matrix effects : Validate with post-column infusion to assess ion suppression/enhancement.
- Deuterium loss monitoring : Track in-source fragmentation using high-resolution MS to distinguish between analyte and endogenous compounds. Reference method validation guidelines from studies on simultaneous estimation of Montelukast and related compounds .
Q. How can researchers design robust experiments to compare Montelukast-d6 with non-deuterated analogs in preclinical models?
Employ a crossover study design to minimize inter-subject variability. Measure both parent compounds and metabolites using isotopic dilution assays. For airway inflammation models, combine spirometry (e.g., airway resistance) with histopathological scoring of eosinophil infiltration. Statistical power analysis should account for deuterium’s marginal metabolic impact (typically <10% KIE) .
Q. What strategies are effective for integrating Montelukast-d6 findings into broader pharmacological contexts, such as polypharmacy studies?
Use pathway enrichment analysis to map leukotriene signaling interactions with other inflammatory cascades (e.g., histamine or prostaglandin pathways). For drug interaction studies, apply isobolographic analysis to evaluate synergistic or antagonistic effects with co-administered drugs like corticosteroids. Cross-reference qualitative research frameworks from chemistry education to structure multi-disciplinary hypotheses .
Methodological Best Practices
- Data Validation : Replicate critical experiments using orthogonal techniques (e.g., ELISA for cytokine quantification alongside MS-based metabolomics) .
- Ethical Compliance : Follow informed consent protocols for human tissue studies, akin to sensory evaluation frameworks for salt substitutes .
- Literature Reviews : Use UN language keyword strategies to capture global research trends and avoid regional biases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
